molecular formula C14H12BrNO2 B1607002 N-(4-Bromophenyl)-4-methoxybenzamide CAS No. 7465-96-5

N-(4-Bromophenyl)-4-methoxybenzamide

Cat. No. B1607002
CAS RN: 7465-96-5
M. Wt: 306.15 g/mol
InChI Key: QDYDNKAVIIBNDO-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-methoxybenzamide, also known as 4-Bromo-3-methoxybenzamidine or BMB, is a chemical compound that is widely used in scientific research. It has been found to have various biological and physiological effects, making it a valuable tool in the study of different diseases and disorders.

Scientific Research Applications

Antiviral Activity

N-(4-Bromophenyl)-4-methoxybenzamide derivatives have shown promising applications in antiviral research. Specifically, certain derivatives such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have demonstrated potent activity against Enterovirus 71 (EV 71) at low micromolar concentrations. These compounds are considered potential leads for the development of anti-EV 71 drugs, offering a new avenue in antiviral therapy (Ji et al., 2013).

Antioxidant Properties

Studies have identified that certain nitrogen-containing bromophenols, structurally similar to N-(4-Bromophenyl)-4-methoxybenzamide, possess potent antioxidant activities. These compounds, derived from marine red algae, exhibit significant scavenging activity against radicals, suggesting potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Molecular Structure Analysis

Research into the molecular structure of N-(4-Bromophenyl)-4-methoxybenzamide and its derivatives has been conducted to understand the influence of intermolecular interactions on molecular geometry. This includes studies on crystallization, bond lengths, angles, and dihedral angles, which are crucial for understanding the physical and chemical properties of these compounds (Karabulut et al., 2014).

Electrophotonic Applications

N-(4-Bromophenyl)-4-methoxybenzamide has been studied for its potential use in electrophotonic applications. Investigations into its vibrational spectroscopic properties, HOMO-LUMO gap, and hyperpolarizability indicate its suitability for use in electro-optical applications, particularly due to its high hyperpolarizability values (Dwivedi & Kumar, 2019).

Antidiabetic Potential

Derivatives of N-(4-Bromophenyl)-4-methoxybenzamide have been explored for their potential in treating type 2 diabetes and related metabolic disorders. One such derivative, SN158, has shown efficacy in lowering plasma levels of glucose, triglycerides, and free fatty acids in animal models without severe weight gain, highlighting its therapeutic potential in the field of diabetes (Jung et al., 2017).

Crystal Structure Studies

The crystal structure of various N-(4-Bromophenyl)-4-methoxybenzamide derivatives has been analyzed, revealing insights into the crystalline polymorphs and molecular conformations. This research contributes to a better understanding of the material properties and potential applications of these compounds (Yasuoka et al., 1969).

properties

IUPAC Name

N-(4-bromophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYDNKAVIIBNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323468
Record name N-(4-Bromophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-4-methoxybenzamide

CAS RN

7465-96-5
Record name NSC404064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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